3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. One common method involves the cyclization of 3-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid with methylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and specific solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups contribute to its steric and electronic characteristics, differentiating it from other similar compounds .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-amino-N-methyl-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-5(2)12-4-6(7(9)11-12)8(13)10-3/h4-5H,1-3H3,(H2,9,11)(H,10,13) |
InChI Key |
YVWYLJGGOXESMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)C(=O)NC |
Origin of Product |
United States |
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